molecular formula C12H9ClO3 B1470988 Methyl 2-chloro-4-(furan-2-YL)benzoate CAS No. 1414029-18-7

Methyl 2-chloro-4-(furan-2-YL)benzoate

Cat. No.: B1470988
CAS No.: 1414029-18-7
M. Wt: 236.65 g/mol
InChI Key: QVPUCWHMEKRYQN-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(furan-2-yl)benzoate is a chemical compound with the molecular formula C12H9ClO3 and a molecular weight of 236.65 g/mol It is a benzoic acid ester, characterized by the presence of a furan ring and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(furan-2-yl)benzoate typically involves the esterification of 2-chloro-4-(furan-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(furan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The furan ring and chlorine atom contribute to its reactivity and ability to form stable complexes with biological molecules. This compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 2-chloro-4-(furan-2-yl)benzoate can be compared with other similar compounds, such as:

These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the nature of the substituent groups.

Biological Activity

Methyl 2-chloro-4-(furan-2-yl)benzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a chlorine atom, and a benzoate moiety, which contribute to its reactivity and biological activity. The presence of the furan ring is particularly noteworthy as it is associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed effects. The chlorine atom and furan ring enhance its reactivity, allowing it to form stable complexes with biological molecules.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate significant antibacterial and antifungal activities. For instance, derivatives of benzofuran have been reported to possess notable antimicrobial effects against various strains, suggesting that this compound may follow similar trends .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntibacterial/Fungal
Benzofuran Derivative A8Antitubercular
Benzofuran Derivative B4Antifungal

Anticancer Properties

Preliminary studies suggest that methyl 2-chloro-4-(furan-2-y)benzoate may exhibit anticancer properties. The furan moiety is known for its ability to interact with DNA and other cellular components, potentially leading to apoptosis in cancer cells. Further investigation into its cytotoxic effects on various cancer cell lines is warranted to elucidate its therapeutic potential .

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the cytotoxicity of related benzofuran derivatives found that certain modifications increased their potency against cancer cell lines. This suggests that methyl 2-chloro-4-(furan-2-y)benzoate could be optimized for enhanced anticancer activity through structural modifications .
  • Microbial Degradation : Research on the degradation of similar compounds in soil environments has highlighted the importance of microbial action in breaking down these substances, indicating potential ecological impacts and pathways for bioremediation .
  • Pharmacokinetics : Understanding the pharmacokinetic profile of methyl 2-chloro-4-(furan-2-y)benzoate is crucial for its development as a therapeutic agent. Studies on related compounds have shown varying absorption rates and metabolic pathways that could inform future research on this compound's efficacy and safety .

Properties

IUPAC Name

methyl 2-chloro-4-(furan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-15-12(14)9-5-4-8(7-10(9)13)11-3-2-6-16-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPUCWHMEKRYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223969
Record name Benzoic acid, 2-chloro-4-(2-furanyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414029-18-7
Record name Benzoic acid, 2-chloro-4-(2-furanyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414029-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-(2-furanyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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